Cas no 1806477-75-7 (2-(3-Bromopropanoyl)-5-methylbenzonitrile)
2-(3-Bromopropanoyl)-5-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Bromopropanoyl)-5-methylbenzonitrile
-
- Inchi: 1S/C11H10BrNO/c1-8-2-3-10(9(6-8)7-13)11(14)4-5-12/h2-3,6H,4-5H2,1H3
- InChI Key: QOWMSCSRHJVTTL-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=CC(C)=CC=1C#N)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 255
- XLogP3: 2.4
- Topological Polar Surface Area: 40.9
2-(3-Bromopropanoyl)-5-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012811-250mg |
2-(3-Bromopropanoyl)-5-methylbenzonitrile |
1806477-75-7 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A010012811-500mg |
2-(3-Bromopropanoyl)-5-methylbenzonitrile |
1806477-75-7 | 97% | 500mg |
782.40 USD | 2021-07-05 | |
| Alichem | A010012811-1g |
2-(3-Bromopropanoyl)-5-methylbenzonitrile |
1806477-75-7 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
2-(3-Bromopropanoyl)-5-methylbenzonitrile Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-(3-Bromopropanoyl)-5-methylbenzonitrile
Recent Advances in the Study of 2-(3-Bromopropanoyl)-5-methylbenzonitrile (CAS: 1806477-75-7)
The compound 2-(3-Bromopropanoyl)-5-methylbenzonitrile (CAS: 1806477-75-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its bromopropanoyl and benzonitrile functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the optimization of synthetic routes for 2-(3-Bromopropanoyl)-5-methylbenzonitrile. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both efficiency and purity. The researchers employed a multi-step process involving bromination and acylation reactions, achieving a yield of over 85%. This advancement is critical for scaling up production for preclinical and clinical studies.
Pharmacological investigations have revealed that 2-(3-Bromopropanoyl)-5-methylbenzonitrile exhibits potent inhibitory effects on specific kinase enzymes involved in inflammatory pathways. In vitro studies demonstrated a significant reduction in pro-inflammatory cytokine production when tested on human macrophage cells. These findings suggest potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Further mechanistic studies have explored the compound's interaction with cellular targets. Molecular docking simulations and X-ray crystallography data have provided detailed structural insights into how 2-(3-Bromopropanoyl)-5-methylbenzonitrile binds to its target proteins. These studies highlight the compound's high affinity and selectivity, which are crucial for minimizing off-target effects in therapeutic applications.
In addition to its anti-inflammatory properties, recent research has also investigated the compound's potential in oncology. Preliminary data from cell-based assays indicate that 2-(3-Bromopropanoyl)-5-methylbenzonitrile can induce apoptosis in certain cancer cell lines, particularly those with dysregulated kinase activity. These results have spurred further investigations into its use as a targeted therapy for kinase-driven cancers.
Despite these promising findings, challenges remain in the development of 2-(3-Bromopropanoyl)-5-methylbenzonitrile as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. Ongoing research is focused on structural modifications to enhance these properties while maintaining the compound's efficacy.
In conclusion, 2-(3-Bromopropanoyl)-5-methylbenzonitrile represents a compelling candidate for further drug development. Its dual potential in anti-inflammatory and anticancer therapies, combined with recent advancements in synthesis and mechanistic understanding, positions it as a molecule of significant interest in the pharmaceutical industry. Continued research and collaboration will be essential to fully realize its therapeutic potential.
1806477-75-7 (2-(3-Bromopropanoyl)-5-methylbenzonitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)